molecular formula C18H17BrFN7O B2922308 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide CAS No. 1797696-12-8

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide

Cat. No.: B2922308
CAS No.: 1797696-12-8
M. Wt: 446.284
InChI Key: JBNSHQZYZHHHQQ-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the triazole and pyrimidine rings, followed by the coupling of these rings with the piperidine moiety. The general synthetic route can be outlined as follows:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

    Coupling with Piperidine: The triazole and pyrimidine rings are then coupled with a piperidine derivative through a nucleophilic substitution reaction, typically using a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromine and fluorine positions.

Common Reagents and Conditions

    Oxidation: H2O2 in acetic acid (AcOH) or KMnO4 in water.

    Reduction: LiAlH4 in tetrahydrofuran (THF) or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like K2CO3 in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehalogenated products.

Scientific Research Applications

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmacology: It can be studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyrimidine rings may facilitate binding to these targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The piperidine moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-chloro-2-fluorophenyl)piperidine-3-carboxamide
  • 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-2-methylphenyl)piperidine-3-carboxamide

Uniqueness

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-bromo-2-fluorophenyl)piperidine-3-carboxamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the triazole and pyrimidine rings provides a distinct molecular framework that can be exploited for various applications.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFN7O/c19-13-3-4-15(14(20)6-13)25-18(28)12-2-1-5-26(8-12)16-7-17(23-10-22-16)27-11-21-9-24-27/h3-4,6-7,9-12H,1-2,5,8H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNSHQZYZHHHQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=C(C=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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